molecular formula C11H13FN2O3S2 B7162916 N-[2-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide

N-[2-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide

Cat. No.: B7162916
M. Wt: 304.4 g/mol
InChI Key: CSONHXGGLXAGAB-UHFFFAOYSA-N
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Description

N-[2-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide is a complex organic compound that features a unique combination of a pyridine ring, a thiophene ring, and a sulfonamide group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[2-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3S2/c12-9-3-1-5-14(8-9)10(15)7-13-19(16,17)11-4-2-6-18-11/h2-4,6,13H,1,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSONHXGGLXAGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=C1)F)C(=O)CNS(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thiophenes.

Scientific Research Applications

N-[2-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)-2-oxoethyl]benzene-2-sulfonamide
  • N-[2-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)-2-oxoethyl]furan-2-sulfonamide

Uniqueness

N-[2-(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)-2-oxoethyl]thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to its analogs with benzene or furan rings. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity.

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